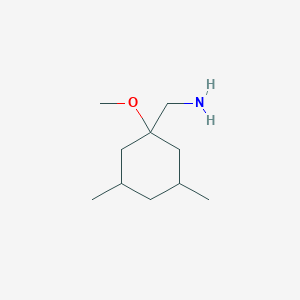
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and two methyl groups attached to the cyclohexane ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylcyclohexanol, which can be obtained through the hydrogenation of 3,5-dimethylcyclohexanone.
Methoxylation: The hydroxyl group of 3,5-dimethylcyclohexanol is converted to a methoxy group using methanol and an acid catalyst, such as sulfuric acid.
Amination: The methoxy derivative is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and amination steps, ensuring efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of acetic acid.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: NaH, alkyl halides, and various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-4,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-2,2-dimethylcyclohexyl)methanamine
Uniqueness
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine is unique due to the specific positioning of its methoxy and methyl groups on the cyclohexane ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
(1-methoxy-3,5-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9H,4-7,11H2,1-3H3 |
Clave InChI |
VGGIUWCWKNULGT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(CN)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


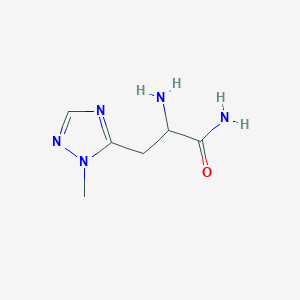

![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
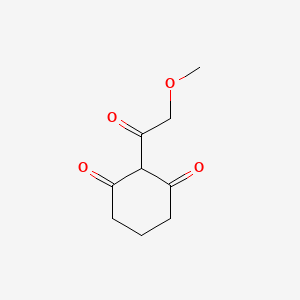
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
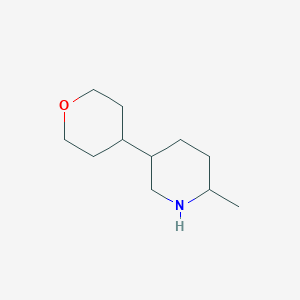
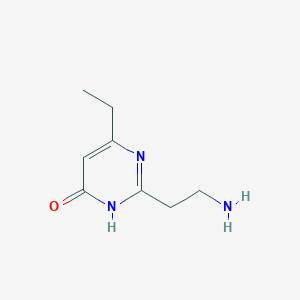
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)


![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)

